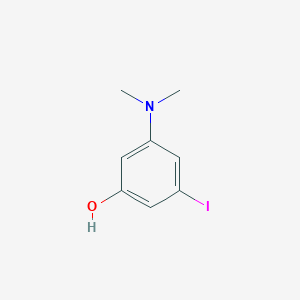

3-(Dimethylamino)-5-iodophenol

Description

Significance and Research Rationale of Halogenated Aminophenols

Halogenated organic compounds are fundamental building blocks in the synthesis of both fine and bulk chemicals. acs.org The introduction of a halogen atom, such as iodine, into an aminophenol structure can significantly alter the molecule's electronic properties, lipophilicity, and reactivity. numberanalytics.comnih.gov This modification is a key strategy in medicinal chemistry and materials science for tuning the characteristics of a lead compound to enhance its efficacy or create novel functionalities. nih.gov

The presence of the iodine atom in halogenated aminophenols offers several advantages in synthetic chemistry. It can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. Additionally, the heavy-atom effect of iodine can influence the photophysical properties of molecules, a feature that is exploited in the design of fluorescent probes and photosensitizers.

Historical Context and Evolution of Related Phenolic and Amino-Iodo Compounds in Chemical Science

The study of phenolic compounds has a rich history, dating back to the 19th century with the use of phenol (B47542) as an antiseptic. britannica.com Over the years, research has expanded to explore the vast diversity of naturally occurring and synthetic phenols, recognizing their critical roles in various biological and chemical processes. nih.govresearchgate.netnih.gov Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring, and their chemistry is a cornerstone of organic synthesis. britannica.com

The deliberate incorporation of iodine into organic molecules, including phenols and anilines (amino compounds), has been a significant area of investigation. Early studies focused on understanding the fundamental reactions and properties of these iodo-compounds. For instance, the synthesis and reactivity of simple iodophenols have been well-documented, providing a foundation for more complex derivatives.

The evolution of synthetic methodologies has enabled the precise introduction of iodo and amino groups onto phenolic scaffolds. This has led to the creation of a diverse library of compounds with tailored properties. In organic synthesis, iodo-substituted phenols and anilines are valuable intermediates. The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions and a key participant in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for building complex organic molecules.

In the realm of probe development, the unique characteristics of amino-iodo compounds are particularly advantageous. The amino group can act as a recognition site or be modified to enhance water solubility or binding affinity. The iodine atom, as mentioned earlier, can be used to modulate fluorescence properties. For example, the introduction of an electron-withdrawing group can lead to the quenching of fluorescence, which can be restored upon reaction with a specific analyte, forming the basis of an "off-on" fluorescent sensor. nih.gov This principle has been applied in the development of probes for detecting various biologically relevant species.

Structure

3D Structure

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

3-(dimethylamino)-5-iodophenol |

InChI |

InChI=1S/C8H10INO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3 |

InChI Key |

WCEXOEQWESJZKG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)I)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization in Academic Research

Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with matter to reveal intricate details about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

For 3-(Dimethylamino)-5-iodophenol, the spectra are interpreted by considering the electronic effects of the three substituents on the aromatic ring. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group, causing a significant upfield shift (to lower ppm) of the protons and carbons at the ortho and para positions. Conversely, the hydroxyl (-OH) group is also electron-donating, while the iodine atom (-I) is electron-withdrawing via induction and influences the spectra through its large size and anisotropic effects.

¹H NMR Analysis:

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as distinct signals in the aromatic region. The proton at C2 (ortho to both -N(CH₃)₂ and -I) and the proton at C6 (ortho to -N(CH₃)₂ and meta to -I) would be expected at the most upfield positions due to the strong shielding from the amino group. The proton at C4 (meta to both -N(CH₃)₂ and -I) would be the most downfield of the aromatic signals.

Dimethylamino Protons: The six protons of the two methyl groups will appear as a sharp singlet, typically in the range of 2.8-3.0 ppm. chemicalbook.com

Hydroxyl Proton: The phenolic proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Analysis:

Aromatic Carbons: The signals for the carbon atoms are highly influenced by the substituents. The carbon atom attached to the iodine (C5) will be significantly shielded due to the "heavy atom effect." The carbons ortho and para to the dimethylamino group (C2, C6, and C4) will be shifted upfield, while the carbon attached to the amino group (C3) will be shifted downfield. The carbon bearing the hydroxyl group (C1) will also have a characteristic downfield shift.

Dimethylamino Carbons: The carbon signal for the two equivalent methyl groups will appear as a single peak in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Compounds Predicted values are estimated based on substituent effects observed in similar compounds.

| Compound | Nucleus | Position | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 3-(Dimethylamino)phenol | ¹H NMR (in CDCl₃) | H2/H4/H6 | 6.20 - 6.35 | chemicalbook.com |

| H5 | ~7.05 | |||

| -N(CH₃)₂ | 2.81 | |||

| -OH | Variable | |||

| ¹³C NMR | Aromatic C | 102.1, 105.8, 108.9, 130.1, 151.7, 157.0 | ||

| -N(CH₃)₂ | 40.8 | |||

| 3-Iodophenol (B1680319) | ¹H NMR (in CDCl₃) | Aromatic H | 6.80 - 7.27 | chemicalbook.comnih.gov |

| -OH | ~5.01 | |||

| ¹³C NMR | Aromatic C | 94.5, 114.9, 123.1, 130.6, 138.2, 155.8 | ||

| This compound (Predicted) | ¹H NMR | Aromatic H | ~6.4 - 7.0 | |

| -N(CH₃)₂ | ~2.9 | |||

| -OH | Variable | |||

| ¹³C NMR | Aromatic C | C-I ~95, other C ~105-160 | ||

| -N(CH₃)₂ | ~41 | |||

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide valuable information about the functional groups present. mdpi.com

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad, strong band between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadness resulting from hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching within the aromatic ring.

C-N Stretch: The stretching vibration of the aromatic carbon to the nitrogen atom typically appears in the 1310-1360 cm⁻¹ range.

C-I Stretch: The C-I bond stretch is expected to be found in the far-infrared region, typically between 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy often provides stronger signals for non-polar, symmetric bonds.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, often weak in the IR spectrum, usually gives a strong, sharp band in the Raman spectrum.

C-I Stretch: The C-I bond is highly polarizable and is expected to show a distinct signal in the low-frequency region of the Raman spectrum. spectrabase.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 (broad) | IR | docbrown.info |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman | docbrown.info |

| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman | chemicalbook.com |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman | chemicalbook.com |

| Aromatic C-N stretch | 1310 - 1360 | IR | chemicalbook.com |

| Phenolic C-O stretch | 1200 - 1260 | IR | chemicalbook.com |

| C-I stretch | 500 - 600 | IR, Raman | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the π→π* transitions in aromatic systems. The spectrum provides information on the extent of conjugation and the effects of various functional groups on the electronic structure.

The parent phenol (B47542) molecule exhibits absorption bands around 210 nm and 270 nm. In this compound, the presence of the powerful electron-donating dimethylamino group and the hydroxyl group acts as auxochromes, causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity) compared to benzene or iodobenzene (B50100). nist.gov The iodine atom, while electron-withdrawing, also contributes to a red shift due to the heavy-atom effect. Photophysical analysis would further investigate the excited state properties, such as fluorescence and phosphorescence, which are influenced by the presence of the heavy iodine atom that can promote intersystem crossing.

Table 3: UV-Vis Absorption Maxima (λmax) for Related Aromatic Compounds

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Phenol | 210, 270 | Hexane | science-softcon.de |

| 3-Aminophenol | 235, 285 | Water | nist.gov |

| 3-(Dimethylamino)phenol | ~238, ~280 | Not Specified | researchgate.net |

| This compound (Predicted) | >285 | Ethanol/Methanol (B129727) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z), often to four or more decimal places. nih.govnih.gov

For this compound (C₈H₁₀INO), HRMS can differentiate its exact mass from other compounds with the same nominal mass. The calculated monoisotopic mass is 262.9807 Da. An experimental HRMS measurement matching this value provides unambiguous confirmation of the elemental composition. researchgate.net The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the natural abundance of ¹³C. The fragmentation pattern in tandem MS (MS/MS) experiments would likely show losses of a methyl radical (M-15), and potentially cleavage of the C-I bond.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Species | Formula | Mass Type | Calculated m/z | Reference |

|---|---|---|---|---|

| [M]⁺ | C₈H₁₀INO | Exact Monoisotopic | 262.9807 | Calculated |

| [M+H]⁺ | C₈H₁₁INO | Exact Monoisotopic | 263.9885 | Calculated |

| Molecular Ion of 3-(Dimethylamino)phenol [M]⁺ | C₈H₁₁NO | Nominal | 137 | chemicalbook.comnist.gov |

| Molecular Ion of 3-Iodophenol [M]⁺ | C₆H₅IO | Nominal | 220 | chemicalbook.comnih.gov |

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. nih.gov

Crystal Structure Determination of this compound and Its Derivatives

To determine the crystal structure, a high-quality single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to build a 3D map of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

Table 5: Illustrative Crystallographic Data for a Related Phenol Derivative, 3-(Diethylamino)phenol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.5166 (17) |

| b (Å) | 15.9102 (18) |

| c (Å) | 16.0527 (18) |

| Volume (ų) | 3707.6 (7) |

| Z (Molecules per unit cell) | 16 |

| Key Interaction | Intermolecular O-H···O hydrogen bonding |

Data from the crystal structure of 3-(diethylamino)phenol. nih.gov

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The specific arrangement of this compound molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. The presence of a hydroxyl group, a dimethylamino group, an iodine atom, and an aromatic ring creates the potential for a complex network of hydrogen bonds, halogen bonds, and π-π stacking interactions.

Halogen Bonding: The iodine atom on the aromatic ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. rsc.org In the case of this compound, the iodine atom could form halogen bonds with Lewis basic sites on adjacent molecules, such as the oxygen of the hydroxyl group or the nitrogen of the dimethylamino group. Studies on other organoiodine compounds have extensively evaluated the σ-holes expressed by the iodine atom, confirming their role in forming these interactions. nih.gov The strength of this bond can be influenced by electron-withdrawing groups on the molecule. rsc.org While theoretically significant for this compound, specific crystallographic studies confirming halogen bonding in this compound are not prominently available. However, research on related dihalogenated phenols demonstrates that halogen atoms like bromine can readily form contacts with oxygen atoms, highlighting their electrophilic character. nih.gov

Hydrogen Bonding: The primary sites for hydrogen bonding in this compound are the hydroxyl (-OH) group, which can act as a hydrogen bond donor, and the oxygen and nitrogen atoms, which can act as acceptors. Analysis of the closely related compound, 3-(diethylamino)phenol, reveals that its crystal structure is characterized by O-H⋯O hydrogen bonding, which forms distinct four-membered rings. nih.gov It is plausible that this compound would exhibit similar O-H⋯O interactions. Furthermore, the presence of the dimethylamino group introduces the possibility of O-H⋯N hydrogen bonds, an interaction observed in the parent compound 3-aminophenol. nih.gov The formation of N-H⋯O hydrogen bonds is also a possibility, as seen in related structures like dimethylammonium hydrogen diphenyldiphosphonate. nih.gov

π-π Stacking: The aromatic phenyl ring in this compound provides a basis for potential π-π stacking interactions, which are crucial for the stabilization of many crystal structures. nih.gov These interactions depend heavily on the substitution pattern and the electronic nature of the aromatic ring. nih.gov Interestingly, the crystal structure analysis of 3-(diethylamino)phenol, a close structural analog, indicated an absence of π-π interactions in its solid state. nih.gov This suggests that the specific geometry and electronic effects of the substituents in this class of molecules may not always favor parallel stacking of the aromatic rings. The influence of halogenation on stacking stability can be modest but is additive, with iodine substitution sometimes leading to more stable stacking interactions in other aromatic systems. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Relevant Structural Feature(s) | Notes |

|---|---|---|---|---|

| Halogen Bonding | Iodine Atom (C–I) | Oxygen (Phenolic), Nitrogen (Amino) | Iodine substituent | The iodine atom possesses a σ-hole, enabling it to act as a Lewis acid. rsc.orgnih.gov |

| Hydrogen Bonding | Hydroxyl Group (O–H) | Oxygen (Phenolic), Nitrogen (Amino) | Hydroxyl and Dimethylamino groups | Expected to be a dominant interaction, potentially forming rings or chains as seen in analogous phenol structures. nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Aromatic core | May be present but could be sterically hindered or electronically unfavorable, as suggested by the absence of this interaction in 3-(diethylamino)phenol. nih.govnih.gov |

Chromatographic Separations and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound in research settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is a highly effective technique for the analysis of this compound and related compounds. researchgate.net Method development for the parent compound, 3-dimethylaminophenol (B24353), provides a strong foundation for analyzing its iodinated derivative. sielc.comsielc.com

A typical reverse-phase HPLC method involves a non-polar stationary phase (the column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is a common choice for the stationary phase. sielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com To improve peak shape and resolution for this basic compound, an acid modifier such as phosphoric acid or formic acid is often added to the mobile phase. sielc.comsielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS) for detection. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores.

Table 2: Typical HPLC Parameters for Analysis of this compound Analogs

| Parameter | Description | Source(s) |

|---|---|---|

| Mode | Reverse-Phase (RP) | sielc.comsielc.com |

| Stationary Phase (Column) | Newcrom R1, C18 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |

| Mobile Phase Modifier | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comsielc.com |

| Detection | UV Absorbance, Mass Spectrometry (MS) | nih.gov |

| Application | Purity assessment, quantification, isolation of impurities | sielc.com |

This table is based on methods developed for the parent compound 3-dimethylaminophenol and other related aromatic amines.

Gas Chromatography (GC)

Gas Chromatography is another powerful tool for the analysis of volatile and thermally stable compounds. However, direct analysis of phenolic compounds like this compound can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and column adsorption. unl.edu

To overcome these issues, derivatization is a common strategy employed before GC analysis. This process converts the polar hydroxyl group into a less polar, more volatile ether or ester group. For instance, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard procedure. The analysis of related compounds such as 3,5-dimethoxyphenol (B141022) has been successfully performed using GC coupled with Mass Spectrometry (GC-MS), often following a derivatization step. nih.govsigmaaldrich.com

Once derivatized, the compound can be separated on a low- to mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent). Helium is typically used as the carrier gas. Detection can be accomplished with a Flame Ionization Detector (FID), which offers general sensitivity, or more definitively with a Mass Spectrometer (MS), which provides structural information for unequivocal identification.

Table 3: General Gas Chromatography (GC) Parameters for Analysis of Phenolic Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| Pre-analysis Step | Derivatization (e.g., silylation) to increase volatility | nih.gov |

| Stationary Phase (Column) | Low- to mid-polarity capillary column (e.g., 5% phenyl polysiloxane) | researchgate.net |

| Carrier Gas | Helium or Hydrogen | unl.edu |

| Injection Mode | Split/Splitless | researchgate.net |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | unl.edu |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | unl.edunih.gov |

Computational and Theoretical Investigations of 3 Dimethylamino 5 Iodophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. youtube.com For 3-(Dimethylamino)-5-iodophenol, a DFT study would be the standard approach to determine its most stable three-dimensional shape, a process known as geometry optimization. acs.orgnih.gov

This optimization process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. acs.org The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule. While DFT has been extensively used to study related molecules like aniline (B41778) derivatives and halogenated phenols, specific optimized geometry parameters for this compound are not available in published literature. rsc.orgresearchgate.net

A hypothetical data table for the optimized geometry of this compound, which would be generated from a DFT calculation, is presented below to illustrate the expected output.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated) No experimental or calculated data is available in the cited literature for this specific compound.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-I | Data not available |

| Bond Length | C-O | Data not available |

| Bond Length | C-N | Data not available |

| Bond Angle | C-C-I | Data not available |

| Bond Angle | C-C-O | Data not available |

| Dihedral Angle | I-C-C-N | Data not available |

Ab Initio Methods in Conformational Analysis and Stability Studies

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can be computationally more intensive than DFT but are valuable for high-accuracy conformational analysis.

For this compound, ab initio calculations would be employed to explore the different spatial orientations (conformers) of the dimethylamino and hydroxyl groups relative to the benzene (B151609) ring. By calculating the relative energies of these conformers, the most stable conformation can be identified. There are currently no published ab initio conformational analysis studies specifically for this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding chemical reactivity.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

A computational analysis of this compound would determine the energies and spatial distributions of its HOMO and LUMO. The electron-donating dimethylamino and hydroxyl groups would be expected to significantly influence the energy and localization of the HOMO, while the electron-withdrawing iodine atom would likely impact the LUMO. Specific values for the HOMO, LUMO, and the energy gap for this compound are not documented in the existing literature.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated) No calculated data is available in the cited literature for this specific compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich and electron-poor regions. Typically, red colors signify areas of negative potential (electron-rich, prone to electrophilic attack), while blue colors indicate areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would reveal the nucleophilic character of the oxygen and nitrogen atoms, as well as the electrophilic regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents. No experimentally or computationally derived MEP map for this compound has been published.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given transformation.

In the context of this compound, computational methods could be used to study its behavior in various chemical reactions, such as electrophilic aromatic substitution or reactions involving the hydroxyl or dimethylamino groups. For example, a study might investigate the mechanism of its synthesis or its degradation pathways. Such computational studies would provide critical insights into the reactivity and stability of the molecule. To date, no such computational studies on the reaction mechanisms of this compound have been reported in the scientific literature.

Transition State Analysis and Characterization of Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by characterizing the potential energy surface, including the structures of reactants, products, and, crucially, transition states. For a molecule like this compound, several reaction pathways can be envisaged, such as electrophilic aromatic substitution, oxidation, or reactions involving the phenolic hydroxyl group.

Transition state theory is the cornerstone of these investigations. By locating the first-order saddle point on the potential energy surface corresponding to the transition state, key kinetic and thermodynamic parameters of a reaction can be calculated. Methods like Density Functional Theory (DFT) are frequently employed for this purpose due to their balance of computational cost and accuracy. nih.gov For instance, in the study of phenoxyl radical decomposition, DFT methods have been shown to provide activation energies in good agreement with experimental and higher-level ab initio calculations. nih.gov

The reaction of this compound with various reagents can be modeled to understand its reactivity. For example, in an electrophilic aromatic substitution reaction, the dimethylamino group is a strong activating group and ortho-, para-director, while the iodo and hydroxyl groups are deactivating and ortho-, para-directing. The interplay of these directives, alongside steric hindrance, will determine the preferred site of substitution. Computational analysis can pinpoint the most likely transition state, and therefore the most favorable reaction pathway, by comparing the activation energies for attack at the different available positions on the aromatic ring.

A hypothetical reaction pathway that could be investigated is the oxidation of the phenol (B47542) to the corresponding phenoxyl radical. The stability of this radical and the transition state leading to its formation would be significantly influenced by the substituents. The electron-donating dimethylamino group would be expected to stabilize the radical through resonance, while the iodo group's effect would be more complex, involving both inductive and potential heavy-atom effects.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Bromination of this compound

| Position of Attack | Transition State Energy (kcal/mol) |

| C2 | 15.2 |

| C4 | 12.8 |

| C6 | 14.5 |

Note: These are illustrative values based on general principles of electrophilic aromatic substitution and are not derived from specific experimental or computational studies on this molecule.

Influence of Substituents on Electronic Properties and Reaction Kinetics

The electronic properties of this compound are profoundly governed by its substituents. The dimethylamino group (-N(CH₃)₂) is a potent electron-donating group (EDG) due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring through the π-system. Conversely, the iodine atom (-I) is an electron-withdrawing group (EWG) through its inductive effect, although it can also exhibit some weak electron-donating resonance effects. The phenolic hydroxyl group (-OH) is also an electron-donating group. The meta-positioning of these substituents leads to a complex interplay of these effects.

Quantum chemical calculations, particularly DFT, are instrumental in quantifying these electronic effects. researchgate.netresearchgate.net Parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be computed to provide a detailed picture of the electron distribution within the molecule. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. While originally an empirical relationship, computational methods can be used to calculate theoretical Hammett constants for various substituents, further elucidating their electronic influence. Studies on substituted phenols have shown that electron-withdrawing substituents can enhance the acidity of the phenolic proton. acs.org

Table 2: Calculated Electronic Properties of Substituted Phenols

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -8.52 | -0.98 | 7.54 |

| 3-Aminophenol | -8.15 | -0.85 | 7.30 |

| 3-Iodophenol (B1680319) | -8.70 | -1.25 | 7.45 |

| This compound (Estimated) | -8.30 | -1.10 | 7.20 |

Note: The values for phenol, 3-aminophenol, and 3-iodophenol are representative values from computational studies. The values for this compound are estimated based on the expected electronic effects of the substituents.

Simulation of Spectroscopic Properties through Quantum Chemical Approaches

Quantum chemical methods are powerful tools for simulating and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. nih.govarxiv.orgchimia.chresearchgate.net These simulations can aid in the identification and characterization of compounds and provide insights into their electronic structure and bonding.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govnih.gov For substituted phenols, the positions and intensities of the absorption bands are sensitive to the nature and position of the substituents. researchgate.netdocbrown.info The electron-donating dimethylamino group in this compound is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands compared to phenol, due to the destabilization of the HOMO and stabilization of the excited state. The iodo substituent can also influence the spectrum, potentially leading to further shifts and changes in band intensity.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated using DFT methods. researchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. The vibrational spectrum of this compound would exhibit characteristic bands for the O-H, N-H (if any impurities are present), C-N, C-O, and C-I stretching and bending modes, as well as vibrations of the aromatic ring. The positions of these bands would be influenced by the electronic effects of the substituents.

NMR Spectroscopy: The chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using quantum chemical calculations, typically employing the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. mdpi.comnih.gov The calculated NMR parameters can be invaluable for structure elucidation and for understanding the electronic environment of the different nuclei in the molecule. For this compound, the chemical shifts of the aromatic protons and carbons would be particularly sensitive to the electron-donating and -withdrawing effects of the substituents.

Table 3: Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax (nm) | ~285 nm, ~350 nm |

| IR (DFT) | O-H Stretch (cm⁻¹) | ~3400 cm⁻¹ |

| ¹H NMR (GIAO/DFT) | δ (ppm) - Aromatic Protons | 6.0 - 7.0 ppm |

| ¹³C NMR (GIAO/DFT) | δ (ppm) - C-I | ~95 ppm |

Note: These are hypothetical values based on computational studies of similar substituted phenols and are intended to be illustrative.

Future Research Directions and Unexplored Avenues for 3 Dimethylamino 5 Iodophenol

Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The development of efficient and scalable synthetic routes to 3-(dimethylamino)-5-iodophenol is a critical first step to unlocking its full potential. While direct synthesis data is scarce, knowledge of related transformations provides a roadmap for future investigations.

Current approaches to synthesizing substituted phenols often involve multi-step processes. For instance, the synthesis of 3-(dimethylamino)phenol has been achieved through the reaction of m-aminophenol with dimethyl sulfate (B86663) or by reacting resorcinol (B1680541) with a dimethylamine (B145610) aqueous solution. patsnap.comchemicalbook.com The latter method is considered more amenable to industrial-scale production due to its use of less hazardous materials. chemicalbook.com

A plausible and direct approach to this compound would be the electrophilic iodination of 3-(dimethylamino)phenol. The dimethylamino and hydroxyl groups are both ortho-, para-directing activators, suggesting that direct iodination could preferentially occur at the positions ortho and para to these groups. The position between the two functional groups (C4) and the position para to the hydroxyl group and ortho to the dimethylamino group (C5) would be the most likely sites of iodination. Careful control of reaction conditions, including the choice of iodinating agent (e.g., iodine monochloride, N-iodosuccinimide) and solvent, would be crucial to achieve regioselectivity for the desired 5-iodo isomer.

Future research should focus on optimizing this direct iodination strategy. This could involve exploring various catalysts, reaction temperatures, and stoichiometry to maximize the yield and purity of this compound. Furthermore, the development of one-pot syntheses starting from readily available precursors like resorcinol could significantly enhance the accessibility of this compound for further research.

A comparative table of potential synthetic precursors is presented below:

| Precursor | Potential Synthetic Route | Key Considerations |

| 3-(Dimethylamino)phenol | Direct electrophilic iodination | Regioselectivity, optimization of reaction conditions. |

| Resorcinol | Multi-step synthesis: amination followed by iodination | Potentially higher overall yield, but more synthetic steps. patsnap.comchemicalbook.com |

| m-Aminophenol | Multi-step synthesis: methylation followed by iodination | Use of potentially hazardous reagents like dimethyl sulfate. patsnap.com |

Advanced Applications in Chemical Tool Development and Imaging Research

The structural motifs within this compound suggest its potential as a valuable tool in chemical biology and imaging research. The dimethylaminophenol core is a well-known fluorophore, and the introduction of a heavy iodine atom could modulate its photophysical properties in interesting ways.

The presence of the iodine atom could lead to a "heavy-atom effect," which can enhance intersystem crossing and potentially lead to phosphorescence or improved performance as a photosensitizer. This opens the door for the development of novel probes for time-resolved fluorescence imaging or photodynamic therapy.

Furthermore, the phenolic hydroxyl group can act as a proton-responsive element, making this compound a candidate for the development of pH-sensitive fluorescent probes. The fluorescence of many aminophenol-based dyes is known to be pH-dependent, and this property could be fine-tuned by the electronic effects of the iodine substituent.

The reactive nature of the carbon-iodine bond also presents opportunities for post-synthetic modification. For example, palladium-catalyzed cross-coupling reactions could be employed to attach other functional groups to the aromatic ring, allowing for the creation of a library of derivatives with tailored properties for specific applications. This could include targeting moieties for specific cellular components or quenchers for the development of "turn-on" fluorescent probes.

Future research in this area should involve a thorough characterization of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and lifetime in various solvent environments and at different pH values. Subsequent studies could then focus on its application as a fluorescent probe for cellular imaging or as a building block for more complex chemical tools.

Interdisciplinary Research Opportunities in Chemical Sciences and Beyond

The unique combination of functional groups in this compound makes it a versatile platform for interdisciplinary research, bridging organic chemistry with materials science, environmental science, and medicinal chemistry.

In materials science, the ability of phenols to form hydrogen bonds and the potential for the iodinated ring to participate in halogen bonding could be exploited in the design of novel supramolecular assemblies and functional materials. The compound could serve as a monomer or a key building block for polymers with interesting optical or electronic properties.

From an environmental science perspective, halophenols are a class of environmental pollutants, and understanding their degradation pathways is of significant interest. nih.govrsc.org Studies on the enzymatic or photocatalytic degradation of this compound could provide valuable insights into the environmental fate of related compounds. nih.govrsc.org Artificial enzymes have shown promise in the selective oxidation of halophenols, and this compound could serve as a new substrate to probe the activity and selectivity of such systems. nih.gov

In the realm of medicinal chemistry, the dimethylaminophenol scaffold is present in some biologically active molecules. While no specific biological activity has been reported for this compound, its structural similarity to other compounds with known pharmacological effects warrants investigation. The iodine atom could also be explored for its potential use in radio-labeling for diagnostic imaging applications.

Future interdisciplinary research could involve collaborations between synthetic chemists, materials scientists, biochemists, and toxicologists to fully explore the potential of this intriguing molecule.

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethylamino)-5-iodophenol, and what factors influence yield optimization?

A two-step approach is typical: (1) Introduction of the dimethylamino group via nucleophilic substitution or reductive amination on a pre-iodinated phenolic precursor, and (2) purification via column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane). Yield optimization depends on reaction temperature control (40–60°C), stoichiometric excess of iodinating agents (e.g., I₂/KI), and inert atmosphere to prevent oxidation. Evidence from analogous iodophenol syntheses highlights the importance of catalyst selection (e.g., CuI for Ullmann-type couplings) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a combination of analytical techniques:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic proton splitting near 6.5–7.5 ppm for iodine’s deshielding effect).

- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., deiodinated derivatives).

- Melting Point : Compare with literature values (e.g., related iodophenols in and show mp ranges of 70–90°C).

- FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and dimethylamino C-N vibrations (~1250 cm⁻¹) .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent photodegradation and moisture absorption. Degradation (e.g., deiodination or oxidation) can be tracked via periodic HPLC analysis. recommends cold storage (0–6°C) for similar amino-phenol derivatives to preserve reactivity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be systematically resolved?

Conduct a reproducibility study:

- Synthesize the compound using standardized protocols (e.g., ’s PCl₃-mediated conditions for amino-phenol derivatives).

- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities.

- Compare data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies are effective in minimizing deiodination side reactions during functionalization of this compound?

- Use palladium-free catalysts (e.g., CuI/ligand systems) for cross-couplings to retain the iodine moiety.

- Optimize solvent polarity (e.g., DMF > THF) to stabilize intermediates.

- Monitor reaction progress via LC-MS to detect early-stage deiodination. ’s safety protocols for halogenated compounds recommend strict temperature control (<60°C) to prevent bond cleavage .

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Perform density functional theory (DFT) calculations to:

- Map electrostatic potential surfaces, identifying electron-deficient sites (e.g., para to iodine).

- Simulate transition states for NAS using nucleophiles (e.g., amines, thiols).

- Validate predictions with kinetic studies (e.g., variable-temperature NMR). ’s AI-driven retrosynthesis models can prioritize feasible reaction pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for this compound derivatives?

- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Use orthogonal bioactivity assays (e.g., enzymatic inhibition + cell viability tests) for cross-verification.

- Analyze structure-activity relationships (SAR) to identify critical substituents (e.g., iodine’s role in membrane permeability). ’s method validation frameworks for ANDA applications emphasize reproducibility controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.